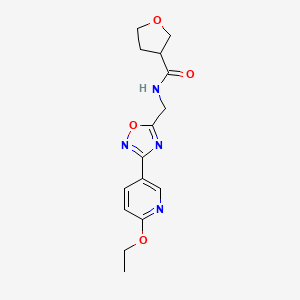
N1-(5-chloro-2-methylphenyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(5-chloro-2-methylphenyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide, also known as CHEMBL2401363, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N1-(5-chloro-2-methylphenyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes and signaling pathways involved in cancer cell growth, inflammation, and neurological disorders.
Biochemical and Physiological Effects:
In vitro and in vivo studies have shown that this compound has a variety of biochemical and physiological effects, including inhibition of cancer cell growth, reduction of pro-inflammatory cytokine production, and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N1-(5-chloro-2-methylphenyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide in lab experiments is its potential therapeutic applications in a variety of diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on N1-(5-chloro-2-methylphenyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to study its potential as a drug delivery system for targeted therapy. Additionally, research could focus on its potential use in combination with other drugs for enhanced therapeutic effects.
Synthesemethoden
The synthesis of N1-(5-chloro-2-methylphenyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide involves the reaction of 5-chloro-2-methylphenylamine with p-toluenesulfonyl chloride to form the corresponding sulfonyl chloride. The sulfonyl chloride is then reacted with 2-(2-hydroxyethoxy)-2-(p-tolyl)ethylamine to form the oxalamide.
Wissenschaftliche Forschungsanwendungen
N1-(5-chloro-2-methylphenyl)-N2-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)oxalamide has been studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurological disorders. In cancer research, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. In inflammation research, it has been shown to reduce the production of pro-inflammatory cytokines. In neurological disorder research, it has been shown to have neuroprotective effects.
Eigenschaften
IUPAC Name |
N'-(5-chloro-2-methylphenyl)-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4/c1-13-3-6-15(7-4-13)18(27-10-9-24)12-22-19(25)20(26)23-17-11-16(21)8-5-14(17)2/h3-8,11,18,24H,9-10,12H2,1-2H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGNCGYKTMAHRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
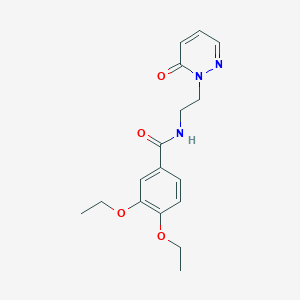
![4-(4-methoxyphenyl)-1,3-diphenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2876838.png)
![3-(4-Fluorophenyl)-5-[1-(2-furoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2876840.png)

![2-({5-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)acetic acid](/img/structure/B2876843.png)
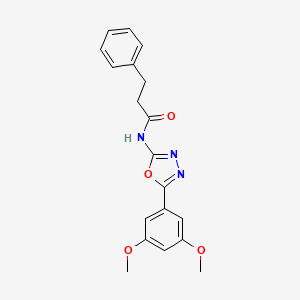
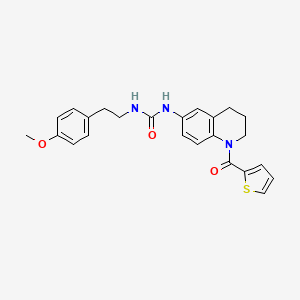
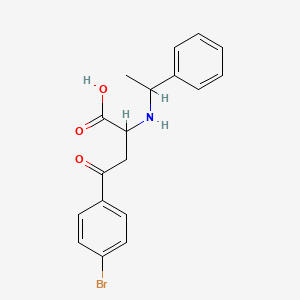
![(E)-4-(2-(7-nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)hydrazono)naphthalen-1(4H)-one](/img/structure/B2876849.png)
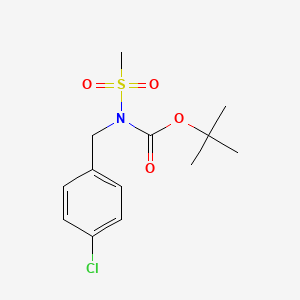
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2-methoxy-5-methylphenyl)oxamide](/img/structure/B2876851.png)
![N-[(2-chlorophenyl)(cyano)methyl]-4-(1H-1,2,3-triazol-1-yl)benzamide](/img/structure/B2876853.png)
![3-bromo-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2876856.png)
